molecular formula C17H16N4O2S B2980547 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 896328-89-5

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2980547
CAS No.: 896328-89-5
M. Wt: 340.4
InChI Key: FUQJUOPMBRDKAJ-UHFFFAOYSA-N
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Description

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin core substituted with a methyl group at position 8, a sulfanyl (thioether) group at position 2, and an acetamide moiety linked to a 4-methylphenyl (p-tolyl) group. The compound’s crystallization and structural refinement likely employ software such as SHELX, a standard tool for small-molecule crystallography .

Properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-5-13(6-4-11)18-15(22)10-24-16-19-14-9-12(2)7-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQJUOPMBRDKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is often followed by transition metal-catalyzed direct C−H arylation of the resulting intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substitutions

The compound’s pyrido[1,2-a][1,3,5]triazin core distinguishes it from analogs with simpler or alternative heterocycles. Key comparisons include:

  • Tetrahydropyrimidin-based analogs (B12 and B13) :
    Compounds B12 and B13 () feature tetrahydropyrimidin-2-yl oxy (B12) or thio (B13) groups linked to acetamide and sulfonamide moieties . Unlike the target compound’s fused pyrido-triazin system, these analogs possess a saturated six-membered ring, which may reduce aromaticity and alter electronic properties. The thioether group in B13 parallels the sulfanyl linkage in the target compound, suggesting shared reactivity or bioactivity (e.g., enhanced stability or enzyme inhibition).

  • Triazin-pyrrolidine hybrids (): A triazin derivative substituted with pyrrolidin-1-yl and dimethylamino-phenyl groups () shares the triazin core but lacks the pyrido fusion and sulfanyl-acetamide motif . The dimethylamino groups in this compound likely enhance solubility compared to the methyl and p-tolyl groups in the target compound.

Functional Group Analysis

  • Sulfanyl vs. Oxy Groups :
    The sulfanyl group in the target compound and B13 may confer greater lipophilicity and resistance to oxidative degradation compared to the oxy group in B12. This difference could influence membrane permeability in biological systems.
  • Acetamide Substituents: The p-tolyl acetamide in the target compound contrasts with the sulfamoylphenyl group in B12/B13.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Pyrido[1,2-a][1,3,5]triazin 8-methyl, 4-oxo, sulfanyl, N-(4-methylphenyl)acetamide Not reported (inferred kinase/microbial)
B12 () Tetrahydropyrimidin 4,6-dioxo, oxy, N-(4-sulfamoylphenyl)acetamide Evaluated for biological activity
B13 () Tetrahydropyrimidin 4,6-dioxo, thio, N-(4-sulfamoylphenyl)acetamide Evaluated for biological activity
Triazin-pyrrolidine hybrid () [1,3,5]Triazin Pyrrolidin-1-yl, dimethylamino-phenyl, hydroxymethyl Not reported (inferred solubility)

Biological Activity

The compound 2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 293.34 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazin moiety exhibit various biological activities including:

  • Anticancer Activity : Several studies have shown that derivatives of pyrido[1,2-a][1,3,5]triazin can induce apoptosis in cancer cells. For instance, a related compound was found to increase apoptosis via caspase activation pathways in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Antioxidant Properties : The presence of the triazine ring contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress .
  • Inhibition of Enzymes : Compounds similar to the target molecule have demonstrated inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Research indicates that this compound can activate caspases (caspase 3/7 and caspase 9), leading to programmed cell death in cancer cells .
  • Autophagy Activation : It has been observed that certain derivatives promote autophagy through increased formation of autophagosomes and expression of beclin-1 .
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS levels within cells, contributing to oxidative stress that can lead to cell death in malignant cells .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of related triazine compounds, it was found that the introduction of the sulfanyl group significantly enhanced cytotoxicity against breast cancer cell lines compared to controls. The MTT assay results indicated IC50 values lower than those observed for standard chemotherapeutics like cisplatin .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of similar compounds demonstrated potent inhibition against AChE and COX enzymes. The IC50 values were reported as follows:

CompoundAChE IC50 (µM)COX IC50 (µM)
Compound A10.412.5
Compound B7.79.9

These findings suggest potential therapeutic applications in treating Alzheimer's disease and inflammatory conditions .

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